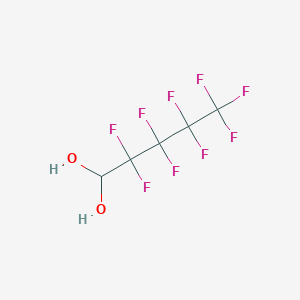

2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol

CAS No.: 355-30-6

Cat. No.: VC7915341

Molecular Formula: C5H3F9O2

Molecular Weight: 266.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 355-30-6 |

|---|---|

| Molecular Formula | C5H3F9O2 |

| Molecular Weight | 266.06 g/mol |

| IUPAC Name | 2,2,3,3,4,4,5,5,5-nonafluoropentane-1,1-diol |

| Standard InChI | InChI=1S/C5H3F9O2/c6-2(7,1(15)16)3(8,9)4(10,11)5(12,13)14/h1,15-16H |

| Standard InChI Key | OKBXLDZUHBWJBK-UHFFFAOYSA-N |

| SMILES | C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(O)O |

| Canonical SMILES | C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(O)O |

Introduction

Chemical Identity and Structural Characteristics

2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol is a perfluoroalkyl-substituted diol with two hydroxyl groups at the terminal carbons of a pentane chain. The presence of nine fluorine atoms induces significant electronegativity, influencing its reactivity and solubility. The compound’s IUPAC name, 2,2,3,3,4,4,5,5,5-nonafluoropentane-1,1-diol, precisely denotes the positions of fluorine substituents and hydroxyl groups.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 355-30-6 |

| Empirical Formula | |

| Molecular Weight | 266.06 g/mol |

| MDL Number | MFCD07784233 |

The fluorine atoms create a electron-deficient backbone, making the compound highly resistant to oxidation and thermal degradation . This stability is critical for its use in high-temperature reactions and corrosive environments.

Physicochemical Properties

The compound’s physical properties are shaped by its fluorinated structure. Predicted values for boiling point (134.7 \pm 35.0 \, ^\circ\text{C}) and density () align with trends observed in perfluoroalkyl alcohols, where increased fluorine content elevates density and volatility . The pKa of suggests weak acidity, comparable to phenolic compounds, enabling deprotonation under basic conditions for nucleophilic reactions .

Table 2: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Boiling Point | 134.7 \pm 35.0 \, ^\circ\text{C} |

| Density | |

| pKa |

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via Friedel-Crafts acylation using perfluoroalkyl esters and aryl precursors. For example, reaction of ethyl perfluoropentanoate with bromobenzene in the presence of yields 2,2,3,3,4,4,5,5,5-nonafluoro-1-phenylpentan-1-one, which is subsequently reduced to the diol . This method achieves moderate yields (72%) and emphasizes the role of Lewis acids in facilitating electrophilic aromatic substitution .

Reactivity in Cycloadditions

The diol serves as a precursor for β-lactone synthesis via enantioselective [2+2] cycloadditions. In a study by Barrios Antúnez et al., its ketone derivative reacted with ketenes under catalysis by chiral bisoxazoline-copper complexes, producing β-lactones with up to 95% enantiomeric excess . The reaction proceeds through a concerted asynchronous mechanism, as confirmed by density functional theory (DFT) calculations .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s derivatives are pivotal in synthesizing fluorinated β-lactones, which exhibit bioactivity as protease inhibitors. For instance, 1-(4-bromophenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentan-1-one, a key intermediate, was used to generate β-lactones with antiviral properties .

Catalysis

In asymmetric catalysis, the diol’s hydroxyl groups coordinate to metal centers, enhancing stereoselectivity. A notable example is its use with quinine-derived catalysts to achieve 17% yield in a model cycloaddition, demonstrating potential for optimization .

| Hazard Statement | Code |

|---|---|

| Skin corrosion/irritation | H315 |

| Serious eye damage | H319 |

| Respiratory tract irritation | H335 |

Precautionary measures include wearing protective gloves and eye protection (P280) and rinsing exposed skin or eyes thoroughly (P302+P352, P305+P351+P338) .

Recent Research Advances

Recent studies highlight the compound’s role in synthesizing perfluoroalkylated aromatics. For example, 2,2,3,3,4,4,5,5,5-nonafluoro-1-(3-fluorophenyl)pentan-1-one was synthesized via nucleophilic acyl substitution, achieving 32% yield after distillation . Computational studies using DFT elucidated transition states in cycloadditions, guiding catalyst design for improved enantioselectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume